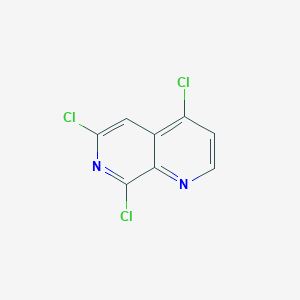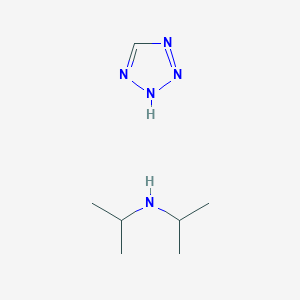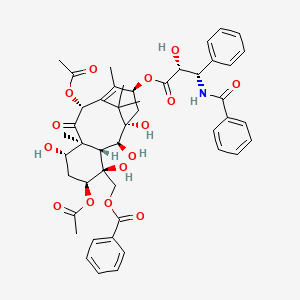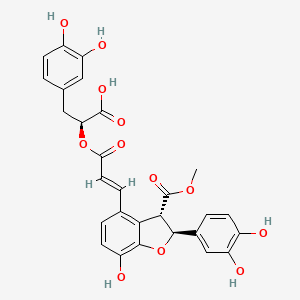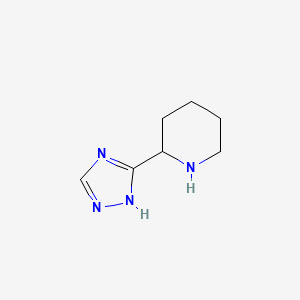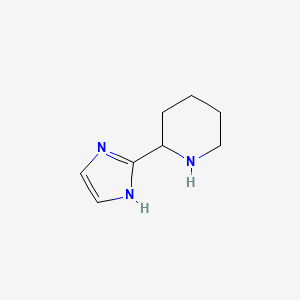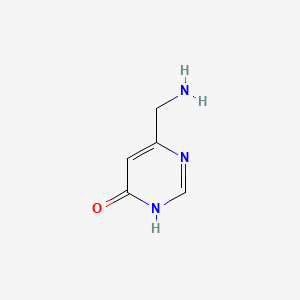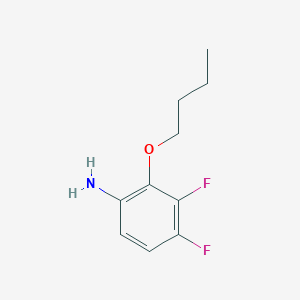![molecular formula C62H62Cl2P2Ru B3030698 [Rucl(P-cymene)((S)-xylbinap)]CL CAS No. 944451-25-6](/img/structure/B3030698.png)
[Rucl(P-cymene)((S)-xylbinap)]CL
Overview
Description
The compound [Rucl(P-cymene)((S)-xylbinap)]CL is a ruthenium complex that is not directly mentioned in the provided papers. However, the papers do discuss various ruthenium complexes with p-cymene as a ligand, which can provide insights into the general characteristics of such complexes. These ruthenium complexes are known for their 'piano-stool' geometry, where the ruthenium ion is seated above a 'seat' formed by the p-cymene ligand and 'legs' formed by other coordinating ligands .
Synthesis Analysis
The synthesis of ruthenium complexes typically involves the reaction of a ruthenium precursor with appropriate ligands. For instance, one paper describes the synthesis of a ruthenium(II) complex by reacting [RuCl2(p-cymene)]2 with (S)-2-(anilinomethyl)pyrrolidine in the presence of triethylamine/2-propanol . This suggests that the synthesis of this compound would likely follow a similar pathway, starting with a dimeric ruthenium precursor and introducing the chiral ligand (S)-xylbinap under suitable conditions to form the desired complex.
Molecular Structure Analysis
The molecular structure of ruthenium complexes with p-cymene typically exhibits a 'piano-stool' arrangement. This is characterized by the central ruthenium ion being coordinated by the p-cymene ligand in an η^6-fashion and additional ligands completing the coordination sphere. The exact geometry and coordination environment would depend on the nature of the other ligands present in the complex . The papers do not directly describe the molecular structure of this compound, but similar complexes have been characterized using techniques such as single-crystal X-ray diffraction .
Chemical Reactions Analysis
Ruthenium complexes with p-cymene ligands are known to participate in various chemical reactions. For example, they have been used as catalyst precursors for ring-opening metathesis polymerization (ROMP) . The presence of the p-cymene ligand can influence the reactivity and stability of the ruthenium center, affecting the overall catalytic activity. The specific reactivity of this compound would depend on the electronic and steric properties imparted by the (S)-xylbinap ligand.
Physical and Chemical Properties Analysis
The physical and chemical properties of ruthenium complexes can be studied using a variety of spectroscopic and analytical techniques. For instance, NMR, IR, MS, UV–vis spectroscopy, and cyclic voltammetry have been employed to characterize p-cymene ruthenium complexes . These techniques provide information on the electronic environment of the metal center, ligand field, and redox properties. The stability of these complexes can also be assessed through thermogravimetric analysis (TGA) . The properties of this compound would likely be explored using similar methods to understand its behavior in solution and potential applications.
Scientific Research Applications
Antiproliferative Activity
[Rucl(P-cymene)((S)-xylbinap)]CL and its derivatives have been studied for their antiproliferative activity against various cancer cell lines. For instance, a study focused on ruthenium(II) arene derivatives of thiosemicarbazones ligands, including [(p-cymene)Ru(TSC)Cl]Cl compounds, demonstrated in vitro antiproliferative activities against human gastric and liver cancer cell lines. This suggests a potential application in cancer therapy (Su et al., 2015).
Catalytic Applications
The compound has been used in the synthesis of pincer Ruthenium RuCl(CNN)(PP) catalysts, derived from [RuCl(μ-Cl)(η6-p-cymene)]2, for various catalytic applications. This includes its use in asymmetric hydrogenation of hetero-aromatic ketones, which allows for the synthesis of chiral alcohols used in pharmaceuticals, such as duloxetine, an inhibitor of serotonin and norepinephrine uptake carriers (Ohkuma et al., 2000).
Antibiotic and Antiviral Properties
Some ruthenium(II)–arene complexes, including water-soluble versions with p-cymene, have been evaluated for their antibiotic and antiviral properties. Studies have shown that these complexes exhibit activity against various bacterial and fungal strains, as well as against viruses like Herpes simplex and Polio, indicating their potential in antimicrobial applications (Allardyce et al., 2003).
Synthesis of Optically Active Alcohols
Ruthenium(II) complexes, including those with p-cymene, have been utilized as efficient catalysts for asymmetric transfer hydrogenation of ketones. This process is significant for the synthesis of optically active alcohols, which are important intermediates in pharmaceuticals and fine chemicals (Okano et al., 2000).
Molecular Docking and Biological Activity
Ruthenium(II)-arene complexes, including those with p-cymene, have been subject to molecular docking studies to understand their interaction with biological molecules like DNA and proteins. These studies are crucial for evaluating the biological activity of such complexes, especially in the context of cancer therapy (Eichhorn et al., 2022).
Mechanism of Action
Target of Action
The primary target of [Rucl(P-cymene)((S)-xylbinap)]CL is a variety of imines . Imines are a class of organic compounds that contain a carbon-nitrogen double bond, and they play a crucial role in many biological and chemical processes.
Mode of Action
This compound interacts with its targets through a process known as asymmetric transfer hydrogenation . This process involves the transfer of hydrogen from a donor molecule to the imine target, resulting in the reduction of the imine to an amine . The chiral nature of the this compound complex allows for the selective reduction of one enantiomer over the other, leading to the production of chiral amines .
Biochemical Pathways
The asymmetric transfer hydrogenation of imines mediated by this compound affects the biochemical pathways involved in the synthesis of chiral amines . Chiral amines are important building blocks in the synthesis of a wide range of pharmaceuticals and natural products .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its chemical properties, including its solubility and stability .
Result of Action
The result of this compound’s action is the selective production of one enantiomer of a chiral amine over the other . This selectivity is crucial in the synthesis of pharmaceuticals and natural products, as the biological activity of these compounds often depends on their chirality .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stereoselective course was found to be dependent on the mode of this compound immobilization . Additionally, the compound’s stability and activity may be affected by factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Future Directions
Ruthenium catalyzed transfer hydrogenation (TH) and asymmetric transfer hydrogenation (ATH) reactions of unsaturated hydrocarbons, imine, nitro, and carbonyl compounds have emerged as economic and powerful tools in organic synthesis . These reactions are most preferred processes having applications in the synthesis of fine chemicals to pharmaceuticals due to safe handling as these do not require hazardous pressurized H2 gas . The catalytic activity and selectivity of Ru complexes were investigated with a variety of ligands based on pincer NHC, cyclophane, half-sandwich, organophosphine etc . These ligands coordinate to Ru center in a proper orientation with a labile group replaced by H-source (like methanol, isopropanol, formic acid, dioxane, THF), which facilitate the β-hydrogen transfer to generate metal hydride species (Ru-H) and produce desired reduced product . This area of research is expected to continue to grow and evolve .
Biochemical Analysis
Biochemical Properties
[Rucl(P-cymene)((S)-xylbinap)]CL has been found to be involved in the asymmetric transfer hydrogenation of a variety of imines This suggests that it interacts with enzymes and proteins involved in these biochemical reactions
Cellular Effects
For instance, it has been found to show efficient cytotoxicity in breast cancer cells
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2.C10H14.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-8(2)10-6-4-9(3)5-7-10;;;/h9-32H,1-8H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZXDZCPCDMKJU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H62Cl2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1041.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944451-25-6 | |
| Record name | [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]]dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944451-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}(p-cymene)ruthenium(II) chloride [RuCl(p-cymene)((S)-xylbinap)]Cl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



